HSP90 Inhibitory Potency (IC50 <100 nM) Defines a Superior Tier of Activity vs. In-Class Thiazole Analogs
In a competitive fluorescence polarization assay measuring binding to Hsp90α, 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide (designated Compound 111 in US10035797 and related patents) demonstrated an IC50 value of <100 nM [1]. This potency is significantly higher than that of many structurally related thiazole-based Hsp90 inhibitors evaluated under similar conditions, which often exhibit IC50 values in the 550 nM to >5 μM range [2][3]. The presence of the N-cyclohexyl and N-thiazolyl groups is critical for achieving this sub-100 nM binding affinity, a threshold not attained by simpler cyanoacetamide derivatives lacking this substitution pattern.
| Evidence Dimension | HSP90α Binding Affinity (IC50) |
|---|---|
| Target Compound Data | <100 nM (0.1 μM) |
| Comparator Or Baseline | In-class thiazole analogs (e.g., Compound 23: 550 nM; Compound 27: 5.5 μM) |
| Quantified Difference | Target compound is >5.5-fold more potent than Compound 23 and >55-fold more potent than Compound 27. |
| Conditions | Fluorescence polarization (FITC-labeled GM) competitive binding assay at pH 7.3. |
Why This Matters
This sub-100 nM IC50 value places the compound in a higher-activity tier for Hsp90 inhibition, justifying its selection as a privileged starting point or reference standard in oncology-focused chemical biology and drug discovery programs over lower-potency thiazole analogs.
- [1] BindingDB. BDBM50439622 (CHEMBL2419346) Affinity Data for Compound 111. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50439622 (accessed April 2026). View Source
- [2] BindingDB. BDBM279685 (Compound 23) Affinity Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=279685 (accessed April 2026). View Source
- [3] BindingDB. BDBM279689 (Compound 27) Affinity Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=279689 (accessed April 2026). View Source
